Magl-IN-15

Description

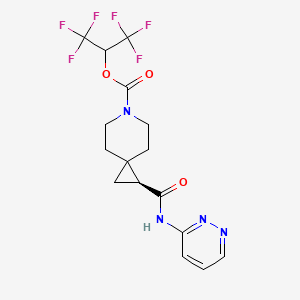

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16F6N4O3 |

|---|---|

Molecular Weight |

426.31 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl (2S)-2-(pyridazin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate |

InChI |

InChI=1S/C16H16F6N4O3/c17-15(18,19)12(16(20,21)22)29-13(28)26-6-3-14(4-7-26)8-9(14)11(27)24-10-2-1-5-23-25-10/h1-2,5,9,12H,3-4,6-8H2,(H,24,25,27)/t9-/m1/s1 |

InChI Key |

MAMQBHZLRNEZMC-SECBINFHSA-N |

Isomeric SMILES |

C1CN(CCC12C[C@@H]2C(=O)NC3=NN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1CN(CCC12CC2C(=O)NC3=NN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of Monoacylglycerol Lipase (MAGL) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of monoacylglycerol lipase (MAGL) inhibitors. While specific data for a compound designated "Magl-IN-15" is not publicly available, this document will focus on the well-characterized mechanisms of potent and selective MAGL inhibitors, which are expected to be representative.

Executive Summary

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] Inhibition of MAGL elevates the levels of 2-AG, leading to enhanced signaling through cannabinoid receptors CB1 and CB2.[5] Concurrently, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[3][6][7][8] This dual action makes MAGL a compelling therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[3][5][6][7][9] This guide will dissect the molecular interactions, signaling cascades, and experimental methodologies central to understanding the action of MAGL inhibitors.

Core Mechanism of Action: Covalent Modification

Many potent MAGL inhibitors, particularly those based on carbamate scaffolds, act as irreversible, covalent inhibitors.[7][9][10] They target the catalytic serine residue (Ser122 in human MAGL) within the enzyme's active site.[2][10]

The inhibitory mechanism typically involves a nucleophilic attack from the active site serine on the electrophilic carbonyl carbon of the inhibitor's carbamate group. This results in the formation of a stable, carbamoylated enzyme, rendering it catalytically inactive.[2]

Signaling Pathways Modulated by MAGL Inhibition

The primary consequence of MAGL inhibition is the potentiation of endocannabinoid signaling and the suppression of eicosanoid production.

Enhancement of 2-AG Signaling

By preventing the degradation of 2-AG, MAGL inhibitors significantly increase its bioavailability.[1][2] This leads to enhanced activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[2][5] Activation of these receptors triggers a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various physiological effects such as analgesia, anxiolysis, and neuroprotection.[5]

Reduction of Arachidonic Acid and Prostaglandin Synthesis

MAGL is a major source of arachidonic acid (AA) in the brain.[7][8] By inhibiting MAGL, the production of AA from 2-AG is significantly reduced.[3][7] AA is the precursor for the synthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation and pain.[3][7] Therefore, MAGL inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, contributing to its anti-inflammatory effects.

Quantitative Data on MAGL Inhibitors

The potency and selectivity of MAGL inhibitors are critical for their therapeutic potential. The following tables summarize representative data for well-characterized inhibitors.

Table 1: In Vitro Potency of Representative MAGL Inhibitors

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

| JZL184 | Human MAGL | 8 | Not Specified | [1] |

| KML29 | Human MAGL | 2.5 | Not Specified | [1] |

| MJN110 | Human MAGL | 2.1 | Not Specified | [1] |

| MAGLi 432 | Human MAGL | 4.2 | Not Specified | [1] |

| Compound H4 | Human MAGL | 8.6 | Not Specified | [7] |

Table 2: In Vivo Effects of Representative MAGL Inhibitors

| Compound | Dose | Route | Effect | Model | Reference |

| JZL184 | 16 mg/kg | i.p. | Decreased leukocyte migration | Mouse model of acute lung injury | [11] |

| MAGLi 432 | 1 mg/kg | Not Specified | Target occupancy and engagement | Mouse model of LPS-induced neuroinflammation | [1] |

| JZL184 | 16 mg/kg | i.p. | ~85% decrease in brain MAG hydrolysis activity | Mouse | [2] |

| Compound H3 | 10 mg/kg | Oral | 25% decrease in AA, 340% increase in 2-AG in brain | Mouse | [7] |

Experimental Protocols

The characterization of MAGL inhibitors relies on a variety of biochemical and cell-based assays.

MAGL Enzyme Inhibition Assay (Fluorogenic Substrate Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL using a fluorogenic substrate.

Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant human MAGL is diluted in assay buffer. The test inhibitor is prepared in a suitable solvent (e.g., DMSO) at various concentrations.[12]

-

Incubation: The enzyme is pre-incubated with the inhibitor (or vehicle control) for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[9]

-

Reaction Initiation: A fluorogenic substrate (e.g., 4-nitrophenylacetate or a custom substrate like AA-HNA) is added to initiate the reaction.[9][12]

-

Signal Detection: The fluorescence generated by the hydrolysis of the substrate is measured over time using a plate reader. The rate of the reaction is determined from the linear phase of the fluorescence curve.[9]

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a suitable equation.[9]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across the entire proteome.[3][9]

Protocol:

-

Proteome Preparation: Brain or cell lysates are prepared.

-

Inhibitor Treatment: The proteome is treated with the MAGL inhibitor at various concentrations.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like a fluorophore or biotin) is added to the treated proteome. This probe covalently labels the active site of serine hydrolases that were not blocked by the inhibitor.

-

Analysis: The labeled proteins are separated by SDS-PAGE. The fluorescence of the probe-labeled proteins is visualized using a gel scanner. A reduction in the fluorescence signal for MAGL in the inhibitor-treated samples compared to the control indicates target engagement. The lack of signal reduction for other serine hydrolases indicates selectivity.[3]

Conclusion

MAGL inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action. By elevating 2-AG levels and reducing the synthesis of pro-inflammatory mediators, these compounds can modulate key signaling pathways involved in a variety of pathological conditions. The continued development of potent and selective MAGL inhibitors, guided by the robust experimental methodologies outlined in this guide, holds significant promise for addressing unmet medical needs. It is important to note that chronic administration of irreversible MAGL inhibitors has been associated with CB1 receptor downregulation and desensitization, prompting the development of reversible inhibitors to mitigate these effects.[7][13]

References

- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature | bioRxiv [biorxiv.org]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

Magl-IN-15: An In-Depth Technical Guide to a Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Magl-IN-15, a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL). This compound, also identified as Compound 6, is a disulfide-based compound that demonstrates significant potential as a chemical probe for studying the endocannabinoid system and as a lead compound for the development of therapeutics targeting a range of pathologies, including neurological disorders and cancer. This document details the mechanism of action, quantitative biochemical data, experimental protocols, and relevant signaling pathways associated with this compound and its target, MAGL.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a critical role in lipid metabolism.[1] It is the primary enzyme responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[2][3] The hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid (AA) and glycerol.[4] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators.[1]

The inhibition of MAGL presents a compelling therapeutic strategy for various diseases. By preventing the breakdown of 2-AG, MAGL inhibitors elevate the levels of this endocannabinoid, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[4] This can result in analgesic, anti-inflammatory, and neuroprotective effects.[4] Furthermore, by reducing the production of arachidonic acid, MAGL inhibition can also attenuate neuroinflammation.[1]

This compound: A Disulfide-Based MAGL Inhibitor

This compound (Compound 6) is a disulfide-containing compound identified as a potent and selective inhibitor of human MAGL. Its chemical structure is characterized by a bis(dialkylaminethiocarbonyl)disulfide core.

Mechanism of Action

This compound is presumed to act as an irreversible inhibitor of MAGL. The proposed mechanism involves the formation of disulfide bonds with cysteine residues, specifically Cys208 and Cys242, located near the active site of the enzyme. This covalent modification leads to the inactivation of MAGL's catalytic activity.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity and selectivity.

| Parameter | Value | Species | Notes |

| pIC50 | 6.78 | Human | The negative logarithm of the half-maximal inhibitory concentration. |

| Selectivity vs. FAAH | >1000-fold | Human | This compound shows minimal inhibition of Fatty Acid Amide Hydrolase (FAAH) at concentrations up to 1 mmol/L. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other MAGL inhibitors.

Synthesis of this compound (General Procedure for Bis(dialkylaminethiocarbonyl)disulfides)

Materials:

-

Appropriate secondary amine

-

Carbon disulfide (CS₂)

-

Base (e.g., potassium carbonate)

-

Oxidizing agent (e.g., iodine or air)

-

Solvent (e.g., dichloromethane, ethanol)

Procedure:

-

Formation of Dithiocarbamate Salt: To a solution of the secondary amine in a suitable solvent, add a base followed by the slow addition of carbon disulfide at a low temperature (e.g., 0 °C). Stir the reaction mixture for a specified time to allow for the formation of the dithiocarbamate salt.

-

Oxidative Coupling: To the solution of the dithiocarbamate salt, add an oxidizing agent. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired bis(dialkylaminethiocarbonyl)disulfide.

MAGL Activity Assay (Colorimetric)

This protocol describes a general method for determining MAGL activity using the chromogenic substrate 4-nitrophenyl acetate (4-NPA).

Materials:

-

Recombinant human MAGL

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

4-Nitrophenyl acetate (4-NPA) solution in a suitable solvent (e.g., DMSO)

-

This compound or other test inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. In a 96-well plate, add a fixed amount of recombinant human MAGL to each well, followed by the addition of the inhibitor dilutions or vehicle control.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 4-NPA substrate solution to each well.

-

Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of the yellow product, 4-nitrophenolate.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for assessing the selectivity of MAGL inhibitors in a complex biological sample.

Materials:

-

Cell or tissue lysate (e.g., mouse brain homogenate)

-

Activity-based probe (ABP) for serine hydrolases (e.g., a fluorescently tagged fluorophosphonate probe)

-

This compound or other test inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

Procedure:

-

Proteome and Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound or a vehicle control for a specific time at a controlled temperature.

-

Probe Labeling: Add the activity-based probe to each proteome sample and incubate to allow for covalent labeling of active serine hydrolases.

-

SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Visualization and Analysis: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the band corresponding to MAGL will decrease with increasing concentrations of a competing inhibitor. The selectivity can be assessed by observing the effect of the inhibitor on other labeled serine hydrolases, such as FAAH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to MAGL function and the experimental workflow for inhibitor characterization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]

- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Magl-IN-15 and the Landscape of MAGL Inhibition: A Technical Guide for Researchers

Introduction

Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer. As the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), MAGL plays a pivotal role in modulating the endocannabinoid system and downstream signaling pathways.[1][2] Inhibition of MAGL elevates 2-AG levels, leading to enhanced cannabinoid receptor signaling and a reduction in the production of pro-inflammatory arachidonic acid and prostaglandins.[3][4] Magl-IN-15, also identified as Compound 6, is a designated MAGL inhibitor available for research purposes.[5] While specific peer-reviewed data on this compound is not extensively available in the public domain, this guide will provide an in-depth overview of the core principles of MAGL inhibition, utilizing data from well-characterized inhibitors to illustrate the experimental methodologies and signaling pathways relevant to the study of compounds like this compound.

Quantitative Data on Representative MAGL Inhibitors

To provide a quantitative context for the evaluation of MAGL inhibitors, the following tables summarize key parameters for several well-studied compounds. This data is essential for comparing the potency, selectivity, and in vivo activity of novel inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected MAGL Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay System | Reference |

| JZL184 | Human MAGL | 8 | Brain membrane homogenate | [6] |

| KML29 | Human MAGL | 5.9 | Brain proteome | [3] |

| MJN110 | Human MAGL | 9.1 | Recombinant hMAGL | [3] |

| MAGLi 432 | Human MAGL | 4.2 | Brain lysate | [6] |

| OMDM169 | Human MAGL | 890 | Recombinant hMAGL | [7] |

Table 2: In Vivo Efficacy of a Representative MAGL Inhibitor (JZL184)

| Animal Model | Dosage | Effect | Reference |

| Mouse | 10 mg/kg | Elevation of central 2-AG levels | [1] |

| Mouse (formalin-induced pain) | ~2.5 mg/kg (i.p.) | Antinociceptive effect in the second phase | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MAGL inhibitors. These protocols can be adapted for the evaluation of new compounds such as this compound.

MAGL Activity Assay (Fluorogenic Substrate Method)

This assay measures the enzymatic activity of MAGL through the hydrolysis of a fluorogenic substrate.

-

Materials:

-

Human recombinant MAGL or cell/tissue lysates containing MAGL.

-

Fluorogenic substrate (e.g., 4-nitrophenylacetate or a custom 2-AG analog).[8]

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA).[8]

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well plate, add the assay buffer, the MAGL enzyme source, and the test inhibitor (or solvent control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[8]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The signal is proportional to the rate of substrate hydrolysis.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful technique to assess the selectivity of an inhibitor against other enzymes in a complex proteome.

-

Materials:

-

Cell or tissue proteome.

-

Activity-based probe (e.g., a fluorophore- or biotin-tagged probe that covalently binds to the active site of serine hydrolases).

-

Test inhibitor.

-

SDS-PAGE gels and imaging system.

-

-

Procedure:

-

Treat the proteome with the test inhibitor at various concentrations for a specified time.

-

Add the activity-based probe to the treated proteome. The probe will bind to the active sites of enzymes that are not blocked by the inhibitor.

-

Separate the proteins by SDS-PAGE.

-

Visualize the probe-labeled enzymes using a fluorescence scanner or streptavidin blotting (for biotinylated probes).

-

A decrease in the signal for a specific enzyme band in the presence of the inhibitor indicates that the inhibitor binds to that enzyme. The selectivity profile is determined by observing which enzyme signals are affected.

-

In Vivo Pharmacodynamic Assay (2-AG Level Measurement)

This assay determines the effect of the inhibitor on the levels of the endogenous MAGL substrate, 2-AG, in a living organism.

-

Materials:

-

Animal model (e.g., mice).

-

Test inhibitor formulated for in vivo administration.

-

Tissue collection tools.

-

Liquid chromatography-mass spectrometry (LC-MS) system for lipid analysis.

-

-

Procedure:

-

Administer the test inhibitor to the animals at the desired dose and route.

-

At various time points after administration, euthanize the animals and rapidly collect the tissues of interest (e.g., brain, liver).

-

Immediately process the tissues to extract lipids, often including a rapid quenching step to prevent post-mortem changes in lipid levels.

-

Analyze the lipid extracts by LC-MS to quantify the levels of 2-AG.

-

Compare the 2-AG levels in inhibitor-treated animals to those in vehicle-treated controls to determine the in vivo efficacy of the inhibitor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to MAGL inhibition.

Caption: MAGL signaling pathway and the effect of an inhibitor.

Caption: A typical experimental workflow for MAGL inhibitor development.

Caption: Logical flow of MAGL inhibition's therapeutic rationale.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Magl-IN-15: A Technical Guide

An In-depth Overview of a Potent and Selective Monoacylglycerol Lipase Inhibitor

This technical guide provides a comprehensive overview of the discovery, development, and characterization of Magl-IN-15, a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL). Identified as "Compound 6" in the foundational study by Butler et al. (2017), this molecule represents a significant advancement in the chemical toolbox for studying the endocannabinoid system and holds therapeutic potential for a range of neurological disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the inhibitor's properties, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Discovery and Optimization

This compound emerged from a parallel medicinal chemistry effort focused on developing efficient carbamate-based inhibitors of MAGL. The discovery process highlighted the improved efficiency of azetidine and piperidine-derived carbamates as covalent inhibitors.[1][2] The optimization of this chemical series was guided by structure-activity relationships and the generation of inhibitor-bound MAGL crystal structures, which provided crucial insights into the binding interactions necessary for potent inhibition.[1]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound (Compound 6)

| Target | Assay Type | IC50 (nM) | Reference |

| Human MAGL | Recombinant Enzyme Assay | 1.59 | [1] |

| Mouse MAGL | Recombinant Enzyme Assay | Not Reported | |

| Rat MAGL | Recombinant Enzyme Assay | Not Reported |

Table 2: Selectivity Profile of this compound (Compound 6) against Other Serine Hydrolases

| Off-Target | Assay Type | % Inhibition at 1 µM | IC50 (nM) | Reference |

| FAAH | Cellular Assay | Not Reported | >10,000 | [1] |

| ABHD6 | Cellular Assay | Not Reported | >10,000 | [1] |

| Other Serine Hydrolases | Broad Panel Screen | Minimal | Not Applicable | [2] |

Table 3: In Vivo Efficacy of this compound (Compound 6)

| Animal Model | Dose | Route of Administration | Primary Outcome | Result | Reference |

| C57BL/6 Mice | 10 mg/kg | Oral (p.o.) | Elevation of brain 2-AG levels | Significant Increase | [1][2] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting MAGL, exerts its effects primarily through the modulation of two key signaling pathways: the endocannabinoid system and the eicosanoid pathway.

Inhibition of MAGL by this compound leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), leading to downstream effects on neurotransmission.[3] Concurrently, the reduction in 2-AG hydrolysis decreases the production of arachidonic acid (AA), a key precursor for the synthesis of pro-inflammatory prostaglandins via the cyclooxygenase (COX) enzymes.[3] This dual action makes MAGL inhibitors like this compound promising candidates for treating conditions with both endocannabinoid system dysregulation and neuroinflammatory components.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Synthesis of this compound (Compound 6)

The synthesis of this compound is a multi-step process that involves the formation of a carbamate from a piperidine derivative and a suitable activating agent. The detailed synthetic scheme and step-by-step procedures can be found in the supporting information of Butler et al., 2017.[2]

In Vitro MAGL Inhibition Assay

The potency of this compound against recombinant human MAGL was determined using a fluorescent-based assay.

Protocol:

-

Recombinant human MAGL enzyme is pre-incubated with varying concentrations of this compound in an assay buffer.

-

The enzymatic reaction is initiated by the addition of a fluorogenic substrate.

-

The increase in fluorescence, corresponding to the hydrolysis of the substrate, is monitored over time using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Serine Hydrolase Selectivity Profiling

The selectivity of this compound was assessed against a panel of other serine hydrolases, including FAAH and ABHD6, using activity-based protein profiling (ABPP).

Protocol:

-

Mouse brain membrane proteomes are pre-incubated with a range of concentrations of this compound.

-

A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), is then added to the mixture.

-

The probe covalently labels the active site of serine hydrolases that are not blocked by the inhibitor.

-

The labeled proteins are separated by SDS-PAGE, and the gel is imaged using a fluorescence scanner.

-

The intensity of the fluorescent bands corresponding to different serine hydrolases is quantified to determine the extent of inhibition by this compound.[4][5]

In Vivo Mouse Model for 2-AG Elevation

The ability of this compound to inhibit MAGL in the central nervous system and elevate 2-AG levels was assessed in C57BL/6 mice.

Protocol:

-

Mice are orally administered a single dose of this compound (e.g., 10 mg/kg) or vehicle.

-

At a specified time point post-administration, the animals are euthanized, and their brains are rapidly harvested.

-

The brain tissue is homogenized, and the levels of 2-AG are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

A separate portion of the brain homogenate can be used for ex vivo ABPP to confirm target engagement.[1][2]

Conclusion

This compound (Compound 6) is a well-characterized, potent, and selective covalent inhibitor of MAGL. Its development has provided a valuable chemical probe for elucidating the physiological and pathological roles of MAGL. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies of the endocannabinoid system and related therapeutic areas. The dual action of this compound in enhancing endocannabinoid signaling and reducing the production of pro-inflammatory eicosanoids underscores its potential for the development of novel treatments for a variety of neurological and inflammatory disorders.

References

- 1. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. | Semantic Scholar [semanticscholar.org]

- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Monoacylglycerol Lipase (MAGL) Inhibition for Neuroinflammation Research: The Case of Magl-IN-15

Disclaimer: Information regarding a specific compound designated "Magl-IN-15" is not publicly available. This guide synthesizes the current scientific understanding of well-characterized monoacylglycerol lipase (MAGL) inhibitors to provide a technical framework for researchers, scientists, and drug development professionals interested in a representative compound, herein referred to as this compound, for neuroinflammation research.

Executive Summary

Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1] A promising therapeutic strategy involves the modulation of the endocannabinoid system, specifically by targeting monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[2][3] The inhibition of MAGL presents a dual-pronged therapeutic mechanism: it elevates the levels of neuroprotective 2-AG while simultaneously reducing the biosynthesis of pro-inflammatory arachidonic acid (AA) and its downstream metabolites, such as prostaglandins.[1][3][4][5] This guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental evaluation of MAGL inhibitors, typified by this compound, in the context of neuroinflammation research.

Mechanism of Action in Neuroinflammation

The therapeutic effect of MAGL inhibition in neuroinflammation stems from its central role in lipid signaling. By blocking the hydrolysis of 2-AG, MAGL inhibitors like this compound orchestrate a shift in the balance between neuroprotective and pro-inflammatory lipid mediators.

The two primary pathways are:

-

Enhancement of Endocannabinoid Signaling: Increased 2-AG levels lead to greater activation of cannabinoid receptors CB1 and CB2.[3][6] This enhanced signaling is associated with anti-inflammatory and neuroprotective effects.[4][7] However, researchers must consider that chronic inhibition by irreversible MAGL inhibitors can lead to desensitization and downregulation of CB1 receptors, potentially causing tolerance and limiting long-term therapeutic efficacy.[8][9][10][11][12]

-

Reduction of Pro-inflammatory Eicosanoids: MAGL is a gatekeeper for the brain's supply of AA, the precursor for pro-inflammatory eicosanoids like prostaglandins.[3][13] By inhibiting MAGL, the production of AA and subsequent prostaglandins is significantly reduced, dampening the inflammatory cascade.[1][3][4][13] This mechanism is largely independent of cannabinoid receptor activity.[3][14]

A third, complementary pathway involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by elevated 2-AG, which can exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[14][15]

Quantitative Data Summary

The following tables summarize representative data from studies of various MAGL inhibitors, providing a quantitative baseline for what might be expected from a novel compound like this compound.

Table 1: Representative Pharmacokinetic & Pharmacodynamic Properties of MAGL Inhibitors

| Parameter | Compound [I] | MAGLi 432 (Reversible) | JZL184 (Irreversible) | Reference(s) |

|---|---|---|---|---|

| MAGL IC₅₀ | 10 nM | 4.2 nM (human) | 8 nM | [2][10] |

| Oral Bioavailability | 73% (rat) | - | - | [2] |

| Brain Penetration (Kₚ,ᵤᵤ,brain) | 1.9 (mouse) | Brain-penetrant | Brain-penetrant | [2][10] |

| Plasma Cₘₐₓ | 403 ng/mL (5 mg/kg, oral, rat) | - | - | [2] |

| Target Engagement (ED₅₀) | 0.13 mg/kg (mouse) | - | - |[2] |

Table 2: Representative In Vivo Effects on Brain Neurochemical Levels

| Compound | Dose & Model | ↑ Brain 2-AG Level | ↓ Brain Arachidonic Acid Level | Reference(s) |

|---|---|---|---|---|

| Compound 4f | 1 mg/kg, mouse | Robust Increase | Significant Decrease | [1] |

| JZL184 | 40 mg/kg, mouse | > 5-fold | Significant Decrease | [13][16] |

| MAGLi 432 | In vitro, astrocytes | ~18-fold | Significant Depletion | [10] |

| MAGL-/- mice | Genetic knockout | ~10-fold | Sustained Reduction |[9][10] |

Table 3: Representative Anti-inflammatory Effects in Neuroinflammation Models

| Compound/Model | Challenge | Effect on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Effect on Microglial Activation | Reference(s) |

|---|---|---|---|---|

| MAGL-/- or JZL184 | LPS injection | Near-complete blockade of LPS-induced elevation | Suppressed | [3][13] |

| JZL184 | MPTP model (Parkinson's) | Suppressed | Suppressed | [3] |

| JZL184 | 5xFAD model (Alzheimer's) | Attenuated | Suppressed | [3][14] |

| JZL184 | Rat, LPS injection | Reduced in frontal cortex and plasma | Not specified |[17][18] |

Key Experimental Protocols

Evaluating a novel MAGL inhibitor like this compound requires a series of standardized assays to confirm its potency, selectivity, target engagement, and efficacy.

This assay determines the concentration of this compound required to inhibit MAGL activity by 50% (IC₅₀).

-

Source of Enzyme: Use human or mouse brain lysates/homogenates or membrane preparations from cells overexpressing MAGL.[10][19]

-

Substrate: A fluorogenic substrate (e.g., AA-HNA) is commonly used.[19]

-

Procedure: a. Pre-incubate the enzyme source with varying concentrations of this compound (or vehicle control) for 30 minutes at room temperature. b. Initiate the reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to MAGL activity. d. Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

-

Selectivity Screening: To ensure this compound is selective, perform similar activity assays for other key serine hydrolases, such as FAAH, ABHD6, and ABHD12.[19]

This in vivo model assesses the ability of this compound to suppress an inflammatory response in the brain.

-

Animals: Use adult male mice (e.g., C57BL/6 or CD-1).

-

Acclimatization: Allow animals to acclimate for at least one week before the experiment.

-

Group Formation: Randomly assign mice to treatment groups:

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + LPS

-

Group 3: this compound + LPS

-

-

Dosing: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, oral).

-

Inflammatory Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer lipopolysaccharide (LPS) intraperitoneally (e.g., 1 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.[9][10] Control animals receive saline.

-

Tissue Collection: At a defined time point post-LPS challenge (e.g., 4, 6, or 24 hours), euthanize the animals and perfuse with saline. Collect brains and divide them for various analyses.

-

Endpoint Analysis:

-

Target Engagement: Use one hemisphere for lipidomics analysis (LC-MS) to confirm increased 2-AG and decreased AA levels.[8]

-

Inflammatory Markers: Use the other hemisphere to quantify pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) mRNA levels via qPCR or protein levels via ELISA.[13][17]

-

Glial Activation: Fix and section brain tissue for immunohistochemical staining of microglial (Iba1) and astrocyte (GFAP) activation markers.[3][14]

-

Considerations for Drug Development

-

Reversible vs. Irreversible Inhibition: While irreversible inhibitors like JZL184 have been valuable research tools, their therapeutic potential is hampered by the risk of CB1 receptor desensitization.[8][10][12][19] The development of potent, selective, and reversible MAGL inhibitors is a key focus, as they may offer better pharmacological control and reduce adverse on-target effects associated with chronic 2-AG elevation.[1][9][10]

-

Selectivity: High selectivity for MAGL over other serine hydrolases (FAAH, ABHD6, ABHD12) is crucial to minimize off-target effects and ensure a clear mechanism of action.[4]

-

Pharmacokinetics: A suitable candidate for treating CNS disorders must demonstrate excellent oral bioavailability and brain penetration to achieve therapeutic concentrations at the target site.[2]

Conclusion

Targeting MAGL with inhibitors like this compound represents a highly promising strategy for combating neuroinflammation. The unique dual mechanism—enhancing neuroprotective endocannabinoid signaling while simultaneously suppressing the production of pro-inflammatory eicosanoids—offers a powerful approach to restoring homeostasis in the diseased brain. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of reversible inhibitors and further elucidating the long-term consequences of modulating the 2-AG signaling pathway in chronic neurodegenerative conditions.

References

- 1. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]

- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Overabundant endocannabinoids in neurons are detrimental to cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinmedjournals.org [clinmedjournals.org]

- 15. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

- 19. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Monoacylglycerol Lipase as a Therapeutic Target in Cancer

An In-depth Technical Guide on the Applications of Monoacylglycerol Lipase (MAGL) Inhibitors in Oncology Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research did not yield specific data for a compound designated "Magl-IN-15." This guide, therefore, focuses on the broader class of Monoacylglycerol Lipase (MAGL) inhibitors, utilizing publicly available data from well-characterized examples like JZL184 and AM9928 to illustrate their application and potential in oncology. The principles, pathways, and methodologies described are representative of the field and directly applicable to the study of novel MAGL inhibitors.

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a critical role in lipid metabolism by catalyzing the hydrolysis of monoacylglycerols (MAGs) into free fatty acids (FFAs) and glycerol.[1] Of particular importance is its function in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid that activates cannabinoid receptors CB1 and CB2.[2][3][4]

In the context of oncology, MAGL has emerged as a significant therapeutic target. Elevated MAGL expression is observed in various aggressive human cancers, including prostate, ovarian, breast, and melanoma.[3][5][6] This overexpression is not merely a biomarker but an active driver of cancer pathogenesis. MAGL promotes cancer cell migration, invasion, survival, and tumor growth by regulating a complex network of pro-tumorigenic signaling lipids.[5][7] By hydrolyzing MAGs, MAGL increases the pool of FFAs, which serve as precursors for oncogenic signaling molecules like lysophosphatidic acid (LPA) and prostaglandins (e.g., PGE2).[4][5][8]

Pharmacological inhibition of MAGL presents a dual-pronged therapeutic strategy:

-

Reduction of Pro-Tumorigenic FFAs: By blocking MAGL, the production of FFAs and their downstream oncogenic metabolites is reduced, thereby impairing tumor aggressiveness.[5]

-

Elevation of Anti-Tumorigenic Endocannabinoids: MAGL inhibition leads to an accumulation of 2-AG, which can exert anti-proliferative, pro-apoptotic, and anti-angiogenic effects, often through cannabinoid receptor activation.[9][10][11]

This guide provides a technical overview of the application of MAGL inhibitors in oncology research, summarizing preclinical data, detailing experimental protocols, and visualizing the core biological pathways and workflows.

Quantitative Data on MAGL Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical studies of representative MAGL inhibitors in various cancer models.

Table 1: In Vitro Inhibitory Activity of MAGL Inhibitors

| Compound | Target | IC50 Value | Cell Line / System | Reference |

| AM9928 | Human MAGL (hMAGL) | 8.9 nM | Recombinant enzyme | [12] |

| JZL184 | MAGL | ~4 nM (in vivo) | Mouse brain | [13] |

| Compound 19 | MAGL | 8.4 nM | Recombinant enzyme | [8][14] |

| Compound 20 | MAGL | 7.6 nM | Recombinant enzyme | [8][14] |

| KML29 | MAGL | pIC50: 7.4 | Recombinant enzyme | [6] |

| Cryptotanshinone (23) | MAGL | pIC50: 4.9 ± 0.1 | Recombinant enzyme | [6] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15] pIC50 is the negative logarithm of the IC50 value.

Table 2: In Vivo Anti-Tumor Efficacy of MAGL Inhibitors

| Inhibitor | Cancer Model | Dosing | Outcome | Reference |

| JZL184 | PC3 Prostate Cancer Xenograft | 40 mg/kg, oral gavage, daily | Slowed tumor growth | [3] |

| JZL184 | NSCLC Syngeneic Model (KP cells) | 16 mg/kg, i.p., daily | Reduced tumor burden | [2][16][17] |

| URB602 | Colon Carcinogenesis Xenograft | Not specified | Reduced xenograft tumor volume | [9] |

| Compound 19 | CNS Cancer (SNB-75 cell line) | Not specified | 35.49% growth inhibition | [8][14] |

| Compound 20 | CNS Cancer (SNB-75 cell line) | Not specified | 31.88% growth inhibition | [8][14] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of MAGL inhibitors.

References

- 1. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]

- 2. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase promotes metastases in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of MAGL attenuates experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 12. Inhibition of triple negative breast cancer-associated inflammation, tumor growth and brain colonization by targeting monoacylglycerol lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Potential of Monoacylglycerol Lipase (MAGL) Inhibition in Pain Research: A Technical Guide for Evaluating Novel Compounds like Magl-IN-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of monoacylglycerol lipase (MAGL) as a therapeutic target in pain research. While focusing on the evaluation of novel inhibitors, exemplified by the conceptual compound "Magl-IN-15," this document draws upon the extensive preclinical data available for other potent and selective MAGL inhibitors to establish a framework for future research and development.

Introduction: The Endocannabinoid System and the Promise of MAGL Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and mood.[1] A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), which exerts its effects through the activation of cannabinoid receptors CB1 and CB2.[1] Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG, converting it into arachidonic acid (AA) and glycerol.[1]

Inhibition of MAGL presents a compelling therapeutic strategy for pain management. By blocking MAGL, the levels of 2-AG are elevated, leading to enhanced activation of cannabinoid receptors and subsequent analgesic effects.[2] Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.[3] This dual mechanism of action makes MAGL inhibitors a promising class of drugs for various pain states, including inflammatory, neuropathic, and migraine-related pain.[2][4]

This guide will delve into the preclinical evaluation of MAGL inhibitors, providing detailed experimental protocols for key pain models and summarizing the quantitative data from studies on well-characterized inhibitors. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of novel compounds such as this compound.

Mechanism of Action of MAGL Inhibitors

MAGL inhibitors act by blocking the catalytic activity of the MAGL enzyme, leading to a significant increase in the concentration of the endocannabinoid 2-AG in the brain and peripheral tissues.[3] This accumulation of 2-AG enhances the signaling through cannabinoid receptors CB1 and CB2, which are key players in pain modulation.[3]

Simultaneously, by preventing the breakdown of 2-AG, MAGL inhibitors reduce the levels of arachidonic acid, a key precursor for the synthesis of pro-inflammatory prostaglandins through the cyclooxygenase (COX) pathway.[3] This reduction in prostaglandin production contributes to the anti-inflammatory effects of MAGL inhibitors.

Preclinical Pain Research Models for Evaluating MAGL Inhibitors

The analgesic potential of MAGL inhibitors can be assessed in various well-established preclinical pain models. The following sections provide detailed protocols for three commonly used models.

Carrageenan-Induced Inflammatory Pain Model

This model is used to evaluate the efficacy of compounds against acute inflammatory pain.

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Acclimation: Animals are acclimated to the testing environment for at least 2 days prior to the experiment.

-

Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.

-

Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Induction of Inflammation: One hour after compound administration, inject 100 µL of 1% λ-carrageenan suspension in saline into the plantar surface of the right hind paw.

-

Pain Assessment: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The increase in paw volume is an indicator of edema and inflammation. Mechanical allodynia can be assessed using von Frey filaments.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of neuropathic pain caused by peripheral nerve injury.

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the animal.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve proximal to the trifurcation.

-

Close the incision with sutures.

-

-

Post-operative Recovery: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors develop.

-

Baseline Measurement: Assess baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test device).

-

Compound Administration: Administer this compound or vehicle control.

-

Pain Assessment: Measure mechanical allodynia and thermal hyperalgesia at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

Nitroglycerin (NTG)-Induced Migraine Model

This model is used to study migraine-like pain and associated symptoms.

Experimental Protocol:

-

Animal Model: Adult male and female C57BL/6 mice.

-

Acclimation: Acclimate mice to the testing chambers.

-

Compound Administration: Administer this compound or vehicle control.

-

Migraine Induction: 30 minutes after compound administration, inject nitroglycerin (NTG; 10 mg/kg, i.p.).

-

Pain-like Behavior Assessment:

-

Measure cephalic (periorbital) and hind paw mechanical sensitivity using von Frey filaments at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after NTG injection.

-

Observe for other migraine-like behaviors such as photophobia and decreased activity.

-

Quantitative Data Summary for MAGL Inhibitors

While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, the following tables summarize the data for other well-characterized, potent, and selective MAGL inhibitors. This information provides a benchmark for the expected potency and efficacy of novel MAGL inhibitors.

Table 1: In Vitro Inhibitory Potency of Selected MAGL Inhibitors

| Compound | Target | IC50 (nM) | Species | Reference |

| JZL184 | MAGL | 8 | Human | [5] |

| KML29 | MAGL | 5.9 | Human | [6] |

| MAGL-IN-1 | MAGL | 80 | Not Specified | [6] |

| MAGL-IN-4 | MAGL | 6.2 | Not Specified | [6] |

| ABX-1431 | MAGL | 14 | Human | [6] |

Table 2: In Vivo Efficacy of JZL184 in Preclinical Pain Models

| Pain Model | Species | Endpoint | Route | ED50 (mg/kg) | Reference |

| Chronic Constriction Injury (CCI) | Mouse | Mechanical Allodynia | i.p. | 8.04 | [2] |

| Chronic Constriction Injury (CCI) | Mouse | Cold Allodynia | i.p. | 4.13 | [2] |

| Carrageenan-induced Inflammation | Mouse | Mechanical Allodynia | i.p. | ~4 | [7] |

Table 3: Pharmacodynamic Effects of MAGL Inhibition

| Compound | Species | Tissue | Effect on 2-AG | Effect on Arachidonic Acid | Reference |

| JZL184 | Mouse | Brain | ~8-fold increase | Significant decrease | [8] |

| KML29 | Mouse | Brain | Significant increase | Significant decrease | [9] |

| Organophosphorus Inhibitors | Mouse | Brain, Spleen, Lung, Liver | Significant increase | Significant decrease | [10] |

Conclusion and Future Directions

The inhibition of monoacylglycerol lipase represents a highly promising therapeutic avenue for the treatment of a variety of pain conditions. The dual mechanism of enhancing analgesic endocannabinoid signaling and reducing pro-inflammatory prostaglandin synthesis provides a strong rationale for the continued development of MAGL inhibitors.

While extensive preclinical data exists for compounds like JZL184 and KML29, further research is imperative to characterize the pharmacological profile of novel inhibitors such as this compound. Future studies should focus on:

-

Determining the in vitro potency and selectivity of this compound against human MAGL and other related hydrolases.

-

Evaluating the in vivo efficacy of this compound in a battery of preclinical pain models, including those for inflammatory, neuropathic, and migraine pain.

-

Characterizing the pharmacokinetic and pharmacodynamic properties of this compound , including its brain penetrance and its effects on 2-AG and arachidonic acid levels in relevant tissues.

-

Assessing the safety and tolerability profile of this compound , with a particular focus on potential on-target side effects related to chronic elevation of 2-AG.

By systematically addressing these research questions, the full therapeutic potential of novel MAGL inhibitors like this compound can be elucidated, paving the way for the development of a new generation of effective and safe analgesics.

References

- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAGL regulates synovial macrophage polarization vis inhibition of mitophagy in osteoarthritic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Profile of Magl-IN-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on Magl-IN-15, a notable inhibitor of Monoacylglycerol Lipase (MAGL). The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Concepts: Targeting Monoacylglycerol Lipase

Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system holds significant therapeutic potential for a variety of conditions, including neurodegenerative diseases, inflammation, and pain.[1]

This compound: An Overview

This compound, also identified as Compound 6, is a selective inhibitor of MAGL.[2][3] Structural studies have provided insight into its binding and mechanism of action. The crystal structure of human MAGL in complex with this inhibitor has been resolved, offering a detailed view of its interaction with the enzyme's active site.[4] The chemical formula for this compound is C15H11F6N3O3.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical in vivo studies of this compound.

| Parameter | Value | Species | Study Type | Key Finding | Reference |

| In vivo dose | 10 mg/kg | Mouse | Pharmacodynamic | Elevation of central 2-AG levels | [4] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for evaluating MAGL inhibitors, the following outlines the likely procedures employed in the preclinical assessment of this compound.

In Vivo Pharmacodynamic Study

-

Objective: To determine the effect of this compound on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.

-

Animal Model: Male C57BL/6 mice are commonly used for in vivo neurological studies.

-

Drug Administration: this compound is likely formulated in a suitable vehicle (e.g., a mixture of saline, ethanol, and a surfactant) and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[4] A vehicle control group receives the formulation without the active compound.

-

Tissue Collection: At a specified time point post-administration (e.g., 4 hours), animals are euthanized, and brain tissue is rapidly collected and flash-frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

-

Endocannabinoid Analysis: Brain tissue is homogenized, and lipids are extracted. The levels of 2-AG are then quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The 2-AG levels in the this compound treated group are compared to the vehicle control group to determine the statistical significance of any observed increase.

Signaling Pathways and Experimental Workflows

MAGL Signaling Pathway

The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the mechanism of action for inhibitors like this compound.

Preclinical Experimental Workflow for MAGL Inhibitor Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel MAGL inhibitor.

References

The Impact of Monoacylglycerol Lipase Inhibition by Magl-IN-15 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the effects of monoacylglycerol lipase (MAGL) inhibition, with a focus on the potent and selective inhibitor Magl-IN-15, on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL, the primary enzyme responsible for the degradation of 2-AG, leads to a significant and sustained elevation of this key signaling lipid in the brain and other tissues. This elevation of 2-AG enhances endocannabinoid signaling, which has shown therapeutic potential in a range of neurological and inflammatory disorders. This document details the mechanism of action, presents quantitative data from representative MAGL inhibitors, outlines detailed experimental protocols for measuring 2-AG levels, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to 2-AG and MAGL

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the mammalian brain and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] It plays a crucial role in retrograde signaling, modulating neurotransmitter release and synaptic plasticity. The signaling of 2-AG is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thereby terminating its signaling.[1][2] It is estimated that MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain.[3]

Inhibition of MAGL presents a compelling therapeutic strategy to augment 2-AG signaling without the adverse effects associated with direct cannabinoid receptor agonists. By preventing the breakdown of 2-AG, MAGL inhibitors effectively increase its concentration at the synapse, leading to enhanced endocannabinoid tone.

This compound and the Class of Reversible MAGL Inhibitors

This compound belongs to a class of potent, selective, and reversible inhibitors of MAGL. Reversible inhibition offers a potential advantage over irreversible inhibitors by allowing for more controlled modulation of 2-AG levels and potentially avoiding the long-term receptor desensitization that can be associated with chronic, irreversible inhibition.

Mechanism of Action

This compound, as a competitive inhibitor, binds to the active site of the MAGL enzyme, preventing the binding and subsequent hydrolysis of its substrate, 2-AG. This leads to an accumulation of 2-AG in the intracellular and extracellular space, thereby amplifying its signaling effects at cannabinoid receptors. A secondary but significant consequence of MAGL inhibition is the reduction of arachidonic acid (AA) production from 2-AG. Since AA is a precursor to pro-inflammatory prostaglandins, MAGL inhibition can also exert anti-inflammatory effects.[4][5]

Quantitative Effects of MAGL Inhibition on 2-AG Levels

While specific in vivo quantitative data for this compound is not yet widely published, the effects of other potent, reversible MAGL inhibitors provide a strong indication of its expected impact. The following tables summarize the in vitro potency of several MAGL inhibitors and the in vivo effects of MAGL inhibition on 2-AG and arachidonic acid levels in the brain.

Table 1: In Vitro Potency of Representative MAGL Inhibitors

| Compound | Type | IC50 (Human MAGL) | Reference |

| Magl-IN-1 | Reversible | 80 nM | [6] |

| Magl-IN-4 | Reversible | 6.2 nM | [6] |

| JZP-361 | Reversible | 46 nM | [6] |

| MAGLi 432 | Non-covalent | 4.2 nM | [7][8] |

| JZL184 | Irreversible | 8.1 nM | [7] |

Table 2: In Vivo Effects of MAGL Inhibition on Brain Endocannabinoid and Fatty Acid Levels

| Treatment | Fold Change in 2-AG | Fold Change in Arachidonic Acid | Animal Model | Reference |

| MAGL Knockout Mice | ~10-fold increase | Significant decrease | Mouse | [7] |

| JZL184 (MAGL Inhibitor) | Significant increase | Significant decrease | Mouse | [4] |

Experimental Protocols

Accurate quantification of 2-AG levels following the administration of a MAGL inhibitor like this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties. The following section outlines a typical experimental workflow and a detailed protocol for the analysis of 2-AG in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for In Vivo Studies

Detailed Protocol for 2-AG Quantification by LC-MS/MS

This protocol is a composite based on established methods for endocannabinoid analysis.[9][10][11]

1. Materials and Reagents:

-

Brain tissue samples

-

Acetonitrile (ACN), HPLC grade

-

Toluene, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

2-AG analytical standard

-

2-AG-d8 (deuterated internal standard)

-

Homogenizer

-

Centrifuge (refrigerated)

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Sample Preparation:

-

Tissue Homogenization: Weigh the frozen brain tissue (~50 mg) and homogenize in 1 mL of ice-cold ACN containing the internal standard (e.g., 100 nM 2-AG-d8). The ACN serves to precipitate proteins and extract lipids.

-

Lipid Extraction: Add 2 mL of toluene to the homogenate. Vortex vigorously for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C. The use of a non-protic solvent like toluene is crucial to minimize the isomerization of 2-AG to 1-AG.[10]

-

Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject a portion of the reconstituted sample (e.g., 10 µL) onto a C18 reverse-phase column. Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., ACN with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 2-AG and its internal standard.

-

Example MRM transition for 2-AG: Q1 m/z 379.3 -> Q3 m/z 287.3

-

Example MRM transition for 2-AG-d8: Q1 m/z 387.3 -> Q3 m/z 287.3

-

-

Quantification: Generate a standard curve using known concentrations of the 2-AG analytical standard. Calculate the concentration of 2-AG in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways

The inhibition of MAGL by this compound initiates a cascade of signaling events, primarily through the potentiation of 2-AG activity at cannabinoid receptors.

Conclusion

This compound represents a promising tool for the therapeutic modulation of the endocannabinoid system. By reversibly inhibiting MAGL, it effectively elevates the levels of 2-AG, a key endocannabinoid, leading to enhanced signaling at cannabinoid receptors and a concurrent reduction in pro-inflammatory arachidonic acid metabolites. The quantitative data from related MAGL inhibitors, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to investigate the full therapeutic potential of this class of compounds. Further studies specifically characterizing the in vivo dose-response, pharmacokinetics, and efficacy of this compound are warranted to advance its development for clinical applications.

References

- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of 2-AG hydrolysis differentially regulates blood brain barrier permeability after injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]

- 7. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Impact of Monoacylglycerol Lipase Inhibition by Magl-IN-15 on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the effects of monoacylglycerol lipase (MAGL) inhibition, with a focus on the inhibitor Magl-IN-15, on the intricate pathways of prostaglandin synthesis. By acting as a critical regulator of arachidonic acid availability, MAGL has emerged as a significant therapeutic target for modulating inflammatory and signaling processes. This document synthesizes the current understanding of the mechanism of action of MAGL inhibitors, details relevant experimental methodologies, and presents the core signaling pathways in a visually accessible format. While specific quantitative data for this compound's direct impact on prostaglandin levels are not extensively available in public literature, this guide leverages data from other potent MAGL inhibitors to provide a comprehensive overview for research and development professionals.

Introduction: The Role of MAGL in the Arachidonic Acid Cascade

Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] This enzymatic hydrolysis yields glycerol and arachidonic acid (AA), a pivotal precursor for the biosynthesis of eicosanoids, including prostaglandins.[1] Prostaglandins are lipid autacoids that play crucial roles in a myriad of physiological and pathological processes, such as inflammation, pain, fever, and cancer.[2]

The synthesis of prostaglandins is primarily initiated by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) on free arachidonic acid.[3] Therefore, the regulation of intracellular AA levels is a critical control point in prostaglandin production. While phospholipase A2 enzymes have traditionally been considered the primary source of AA, recent evidence highlights MAGL as a major contributor to the pro-inflammatory arachidonic acid pool, particularly in the brain and immune cells.[1]

This compound is a potent and selective inhibitor of MAGL. By blocking MAGL activity, this compound is hypothesized to reduce the bioavailability of arachidonic acid, thereby attenuating the production of downstream prostaglandins. This mechanism presents a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.

Mechanism of Action: How this compound Modulates Prostaglandin Synthesis

The primary mechanism by which this compound and other MAGL inhibitors affect prostaglandin synthesis is through substrate deprivation. The process can be delineated as follows:

-

Inhibition of MAGL: this compound covalently binds to the active site of the MAGL enzyme, rendering it inactive.

-

Accumulation of 2-AG: The inhibition of MAGL leads to an accumulation of its primary substrate, 2-AG.

-

Reduction of Arachidonic Acid: Consequently, the hydrolysis of 2-AG into arachidonic acid is significantly reduced.

-

Decreased Prostaglandin Synthesis: With diminished availability of arachidonic acid, the cyclooxygenase enzymes (COX-1 and COX-2) have less substrate to convert into prostaglandin G2 (PGG2), the precursor to all other prostaglandins. This leads to a downstream reduction in the synthesis of key prostaglandins such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2).

This targeted approach of reducing prostaglandin synthesis by limiting a specific pool of arachidonic acid offers a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) which directly inhibit COX enzymes and can be associated with gastrointestinal and cardiovascular side effects.

Quantitative Data on MAGL Inhibitor Effects

While specific quantitative data for this compound is limited in the available literature, studies on other potent MAGL inhibitors, such as JZL184, provide valuable insights into the expected effects.

Table 1: Effects of MAGL Inhibitors on Arachidonic Acid and Prostaglandin Levels

| Inhibitor | Model System | Tissue | Analyte | Change from Control | Reference |

| JZL184 | Mouse | Brain | Arachidonic Acid | ↓ (Significant Reduction) | [4] |

| JZL184 | Mouse (LPS-induced inflammation) | Brain | Prostaglandins | ↓ (Reduction) | [1] |

| Diclofenac and JZL184 | Mouse (Neuropathic Pain Model) | Lumbar Spinal Cord | PGE2 | ↓ (Significant Reduction) | [5] |

| Diclofenac and JZL184 | Mouse (Neuropathic Pain Model) | Lumbar Spinal Cord | PGF2α | ↓ (Significant Reduction) | [5] |

Experimental Protocols

This section details common methodologies employed to assess the impact of MAGL inhibitors on prostaglandin synthesis.

Measurement of Prostaglandin Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of prostaglandins in biological matrices.[6][7]